Propan-2-yl 4-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate
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Overview
Description
PROPAN-2-YL 4-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoxepine derivatives This compound is characterized by its complex molecular structure, which includes a benzoxepine core, a chlorinated aromatic ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 4-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxepine ring.
Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol and a suitable catalyst.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 4-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and chloro positions, using reagents like sodium methoxide or sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium methoxide, sodium hydroxide, polar solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups replacing the original ones.
Scientific Research Applications
PROPAN-2-YL 4-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 4-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
PROPAN-2-YL 4-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE: shares structural similarities with other benzoxepine derivatives, such as:
Uniqueness
Structural Uniqueness: The presence of the propan-2-yl group and the specific arrangement of functional groups confer unique chemical properties to this compound.
Functional Uniqueness: Its ability to undergo a variety of chemical reactions and its potential biological activities distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H20ClNO5 |
---|---|
Molecular Weight |
413.8 g/mol |
IUPAC Name |
propan-2-yl 4-[(7-chloro-9-methoxy-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C22H20ClNO5/c1-13(2)29-22(26)14-4-6-18(7-5-14)24-21(25)15-8-9-28-20-16(10-15)11-17(23)12-19(20)27-3/h4-13H,1-3H3,(H,24,25) |
InChI Key |
GWOWOKNCXCPSJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2 |
Origin of Product |
United States |
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